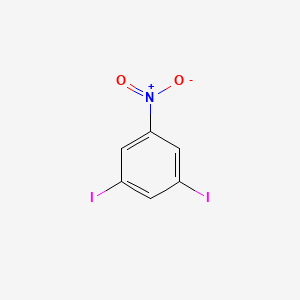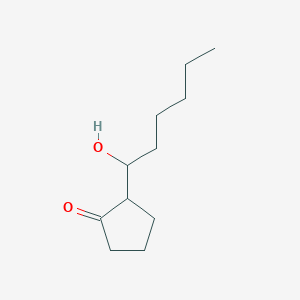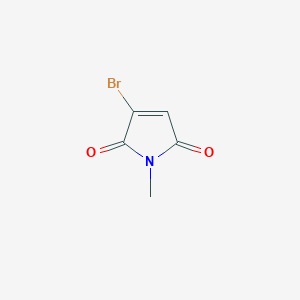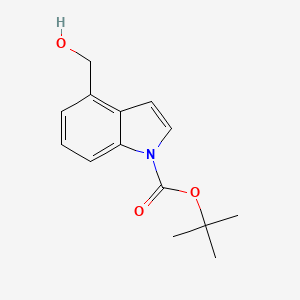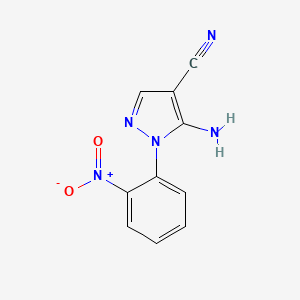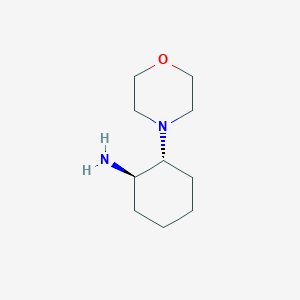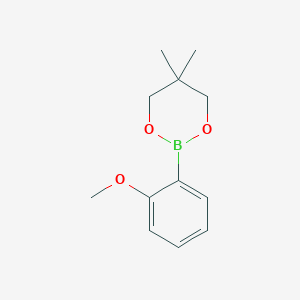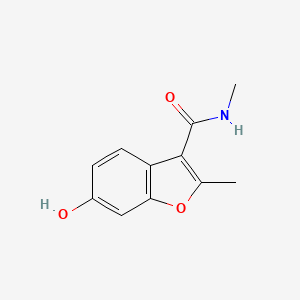
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide
Übersicht
Beschreibung
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide is a useful research compound. Its molecular formula is C11H11NO3 and its molecular weight is 205.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anticancer Research
- Synthesis of Functionalized Amino Acid Derivatives : Research has led to the synthesis of functionalized amino acid derivatives, including compounds similar to 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide, showing potential as anticancer agents. These compounds have shown cytotoxicity against human cancer cell lines, indicating their potential use in designing new anticancer drugs (Kumar et al., 2009).
Antimicrobial and Antioxidant Studies
- Synthesis of Novel Pyrazole Derivatives : Pyrazole derivatives, related to this compound, have been synthesized and shown to have significant in vivo anti-inflammatory activity. They also exhibit minimal ulcerogenic activity and toxicity compared to traditional drugs, indicating potential as safer anti-inflammatory agents (El‐Hawash & El-Mallah, 1998).
- Catalytic Assembly and Antimicrobial Activity : N-(5,6-dimethyl-1H-benzimidazol-2-yl) substituted carboxamide compounds, which share structural similarities with this compound, demonstrate notable antimicrobial and antioxidant activities. These compounds have shown effectiveness against various microorganisms and free radicals (Sindhe et al., 2016).
Synthesis and Characterization Studies
- New Cascade Transformations : Studies involving compounds like this compound have explored new chemical reactions and transformations, contributing to a deeper understanding of chemical synthesis and potential drug development (Ukhin et al., 2015).
Antipsychotic Research
- Synthesis and Antidopaminergic Properties : Research on compounds structurally related to this compound has led to the development of potential antipsychotic agents. These studies investigate the compounds' affinity for dopamine receptors and their behavioral effects, contributing to the understanding of antipsychotic drug development (Högberg et al., 1990).
Anti-Tuberculosis Activity
- Imidazo[1,2-a]pyridine-3-carboxamides : Research has been conducted on compounds related to this compound, focusing on their anti-tuberculosis activity. These compounds show promise in treating multi- and extensive drug-resistant tuberculosis strains, demonstrating the potential for new tuberculosis treatments (Moraski et al., 2011)
Wirkmechanismus
- The primary targets of 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide are not explicitly mentioned in the available literature. However, we know that benzofuran compounds, in general, exhibit strong biological activities, including anti-tumor, antibacterial, anti-oxidative, and anti-viral effects .
Target of Action
Safety and Hazards
The safety information available indicates that 6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide has a signal word of “Warning” and the following precautionary statements: P501-P270-P264-P280-P302+P352-P337+P313-P305+P351+P338-P362+P364-P332+P313-P301+P312+P330 . The hazard statements include H302-H315-H319 .
Biochemische Analyse
Biochemical Properties
6-Hydroxy-N,2-dimethylbenzofuran-3-carboxamide plays a significant role in biochemical reactions, particularly as an inhibitor of certain enzymes. It has been found to interact with enzymes such as fibroblast growth factor receptor 4 (FGFR4), where it acts as an inhibitor . This interaction is crucial as it can modulate various signaling pathways involved in cell growth and differentiation. Additionally, this compound interacts with proteins and other biomolecules, potentially affecting their function and stability.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its inhibition of FGFR4 can lead to altered cell signaling, affecting processes such as cell proliferation and differentiation . Furthermore, this compound may impact gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing cellular metabolism and overall cell function.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with biomolecules. It exerts its effects primarily through enzyme inhibition, particularly targeting FGFR4 . By binding to the active site of the enzyme, it prevents the phosphorylation of downstream signaling molecules, thereby inhibiting the signaling cascade. This inhibition can lead to changes in gene expression and cellular responses, ultimately affecting cell growth and differentiation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions (2-8°C) and has a predicted boiling point of 259.1±25.0°C . Long-term exposure to the compound in in vitro or in vivo studies may lead to sustained inhibition of target enzymes and prolonged effects on cellular processes.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, toxic or adverse effects may be observed, including potential damage to cellular structures and disruption of normal cellular functions . Threshold effects are also noted, where a specific dosage is required to achieve significant enzyme inhibition and cellular response.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound may undergo biotransformation, leading to the formation of metabolites that can further interact with cellular components . These interactions can affect metabolic flux and alter metabolite levels, influencing overall cellular metabolism.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution can influence its efficacy and potency, as well as its potential side effects.
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its ability to interact with target enzymes and proteins, thereby modulating its biochemical and cellular effects.
Eigenschaften
IUPAC Name |
6-hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO3/c1-6-10(11(14)12-2)8-4-3-7(13)5-9(8)15-6/h3-5,13H,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAOQCHBPXUPID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(O1)C=C(C=C2)O)C(=O)NC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80587849 | |
| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
638217-08-0 | |
| Record name | 6-Hydroxy-N,2-dimethyl-1-benzofuran-3-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80587849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


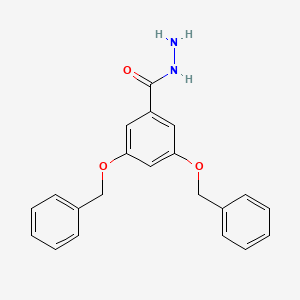

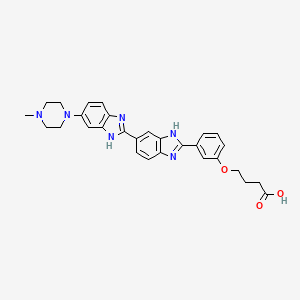
![4-[4-(Benzyloxy)phenyl]-4-oxobutanoic acid](/img/structure/B1340214.png)

